molecular formula C14H16N2O4S B12219848 2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No.: B12219848
M. Wt: 308.35 g/mol
InChI Key: KNTHXZOCOUNOJK-UHFFFAOYSA-N
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Description

2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound featuring a thiazolidine ring, a benzoic acid moiety, and a 2-methylpropyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-(2-methylpropyl)-2,4-dioxo-1,3-thiazolidine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.

    Benzoic Acid Derivatives: Compounds such as salicylic acid and anthranilic acid are structurally similar and have well-known applications in medicine and industry.

Uniqueness

2-{[3-(2-Methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to the combination of the thiazolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-[[3-(2-methylpropyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C14H16N2O4S/c1-8(2)7-16-12(17)11(21-14(16)20)15-10-6-4-3-5-9(10)13(18)19/h3-6,8,11,15H,7H2,1-2H3,(H,18,19)

InChI Key

KNTHXZOCOUNOJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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